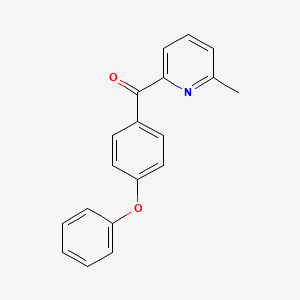

6-Methyl-2-(4-phenoxybenzoyl)pyridine

CAS No.: 1187166-23-9

Cat. No.: VC2823194

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-23-9 |

|---|---|

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3 |

| Standard InChI Key | RDSMKHJKWVETKR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

6-Methyl-2-(4-phenoxybenzoyl)pyridine is a synthetic organic compound with the chemical formula C19H15NO2 and a CAS number of 17738-45-3 . This compound belongs to the broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are often used in pharmaceuticals, agrochemicals, and other industrial applications due to their versatility and reactivity.

Biological and Chemical Applications

While specific biological or chemical applications of 6-Methyl-2-(4-phenoxybenzoyl)pyridine are not extensively documented, pyridine derivatives in general are known for their potential in pharmaceuticals, particularly in the development of drugs with antiviral, antibacterial, and anticancer properties. The phenoxybenzoyl moiety may contribute to the compound's biological activity, as similar structures have shown activity in various biological assays .

Safety and Handling

6-Methyl-2-(4-phenoxybenzoyl)pyridine is intended for laboratory use only, as indicated by safety data sheets . Handling this compound requires appropriate protective equipment and adherence to standard laboratory safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume